molecular formula C12H15BrO B14452610 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene CAS No. 73244-35-6

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene

Cat. No.: B14452610
CAS No.: 73244-35-6
M. Wt: 255.15 g/mol
InChI Key: UCIUOBMDYYAHPU-ONNFQVAWSA-N
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Description

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene is an organic compound characterized by a brominated pentenyl side chain attached to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene typically involves the following steps:

    Bromination of Pentene: The starting material, 5-pentene, undergoes bromination to introduce a bromine atom at the desired position.

    Formation of the Benzene Derivative: The brominated pentene is then reacted with 4-methoxybenzene under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a simpler hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1-[(E)-5-chloropent-2-en-2-yl]-4-methoxybenzene: Similar structure with a chlorine atom instead of bromine.

    1-[(E)-5-fluoropent-2-en-2-yl]-4-methoxybenzene: Contains a fluorine atom instead of bromine.

    1-[(E)-5-iodopent-2-en-2-yl]-4-methoxybenzene: Features an iodine atom instead of bromine.

Uniqueness: 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.

Properties

CAS No.

73244-35-6

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene

InChI

InChI=1S/C12H15BrO/c1-10(4-3-9-13)11-5-7-12(14-2)8-6-11/h4-8H,3,9H2,1-2H3/b10-4+

InChI Key

UCIUOBMDYYAHPU-ONNFQVAWSA-N

Isomeric SMILES

C/C(=C\CCBr)/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=CCCBr)C1=CC=C(C=C1)OC

Origin of Product

United States

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